molecular formula C11H14O B14312304 5-(Methoxymethyl)-2,3-dihydro-1H-indene CAS No. 112504-90-2

5-(Methoxymethyl)-2,3-dihydro-1H-indene

Cat. No.: B14312304
CAS No.: 112504-90-2
M. Wt: 162.23 g/mol
InChI Key: CXAXCPPJOIMPIX-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-2,3-dihydro-1H-indene: is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The methoxymethyl group attached to the indene structure adds unique chemical properties, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxymethyl)-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the alkylation of 2,3-dihydro-1H-indene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5-(Methoxymethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxymethyl ketones, while reduction can produce methoxymethyl alkanes.

Scientific Research Applications

Chemistry: In chemistry, 5-(Methoxymethyl)-2,3-dihydro-1H-indene is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

Medicine: In medicine, derivatives of this compound are studied for their pharmacological properties. These studies aim to develop new medications for various diseases and conditions.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The methoxymethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

    2,3-Dihydro-1H-indene: Lacks the methoxymethyl group, resulting in different chemical properties.

    5-Methoxymethyl-2-furancarboxylic acid: Contains a furan ring instead of an indene ring, leading to different reactivity and applications.

    5-Methoxymethyl-1,3,4-thiadiazol-2-amine: Features a thiadiazole ring, which imparts distinct biological activities.

Uniqueness: The presence of the methoxymethyl group in 5-(Methoxymethyl)-2,3-dihydro-1H-indene distinguishes it from other similar compounds

Properties

CAS No.

112504-90-2

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

5-(methoxymethyl)-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H14O/c1-12-8-9-5-6-10-3-2-4-11(10)7-9/h5-7H,2-4,8H2,1H3

InChI Key

CXAXCPPJOIMPIX-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=C(CCC2)C=C1

Origin of Product

United States

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